BenchChemオンラインストアへようこそ!

GSK2850163 (S enantiomer)

IRE1α Enantiomer Negative control

The essential stereochemical negative control for IRE1α inhibitor studies. This S-enantiomer (CAS 2309519-81-9) is the exact inactive match to the active R-enantiomer GSK2850163, sharing identical physicochemical properties (C24H29Cl2N3O, MW 446.41) while lacking kinase (IC50 20 nM) and RNase (IC50 200 nM) inhibition. Use this matched pair for rigorous validation in XBP1 splicing, autophosphorylation, and cancer chemosensitization assays. For research use only.

Molecular Formula C24H29Cl2N3O
Molecular Weight 446.4 g/mol
Cat. No. B1150388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2850163 (S enantiomer)
Molecular FormulaC24H29Cl2N3O
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1
InChIKeyYFDASBFQKMHSSJ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2850163 (S enantiomer) for IRE1α Research: CAS 2309519-81-9


GSK2850163 (S enantiomer) (CAS 2309519-81-9) is the inactive S-enantiomer of the IRE1α inhibitor GSK2850163, a small-molecule kinase inhibitor developed by GlaxoSmithKline [1]. The active R-enantiomer (GSK2850163) inhibits inositol-requiring enzyme-1 alpha (IRE1α) kinase activity with an IC50 of 20 nM and RNase activity with an IC50 of 200 nM . The S-enantiomer serves as a critical stereochemical negative control for experimental validation, enabling researchers to distinguish target-specific effects from off-target or non-specific activities in cellular and biochemical assays .

Why Generic IRE1α Inhibitors Cannot Substitute for GSK2850163 (S enantiomer) in Experimental Controls


Substituting GSK2850163 (S enantiomer) with structurally unrelated IRE1α inhibitors or alternative negative controls compromises experimental validity due to fundamental differences in stereochemical identity, binding mode, and off-target profile. The S-enantiomer (CAS 2309519-81-9) is the precise stereoisomer of the active R-enantiomer GSK2850163 (CAS 2121989-91-9), sharing identical molecular formula (C24H29Cl2N3O) and physicochemical properties while differing only in three-dimensional orientation at the spirocyclic chiral center . This stereochemical pairing enables matched-pair analysis where the inactive enantiomer serves as the most stringent control for target engagement validation. In contrast, alternative IRE1α inhibitors such as KIRA6 (IC50 = 0.6 μM, Type II kinase inhibitor), MKC-3946 (IC50 = 80 nM, endoribonuclease domain inhibitor), or STF-083010 (IC50 = 9.9 μM, endonuclease-only inhibitor) exhibit divergent binding mechanisms, selectivity spectra, and cellular penetration properties, rendering them unsuitable as matched negative controls for GSK2850163-based experiments [1].

GSK2850163 (S enantiomer) Procurement Evidence Guide: Quantitative Differentiation from Active R-Enantiomer and Alternative IRE1α Inhibitors


Stereochemical Identity: S-Enantiomer as Matched Negative Control Versus R-Enantiomer Activity

GSK2850163 (S enantiomer) (CAS 2309519-81-9) is the defined stereoisomer lacking IRE1α inhibitory activity, in contrast to the active R-enantiomer GSK2850163 (CAS 2121989-91-9) which inhibits IRE1α kinase activity with an IC50 of 20 nM and RNase activity with an IC50 of 200 nM . The S-enantiomer shares identical molecular formula (C24H29Cl2N3O) and molecular weight (446.41 g/mol) with the R-enantiomer, differing only in the absolute configuration at the spirocyclic stereocenter as indicated by the Cahn-Ingold-Prelog (CIP) designation (S versus R) . This stereochemical relationship is further confirmed by InChI Key differentiation: YFDASBFQKMHSSJ-DEOSSOPVSA-N (S-enantiomer) versus YFDASBFQKMHSSJ-XMMPIXPASA-N (R-enantiomer) .

IRE1α Enantiomer Negative control Stereochemistry

Kinase Selectivity Profile: GSK2850163 (Active R-Enantiomer) Demonstrates IRE1α Selectivity Over 284 Kinases

The active R-enantiomer GSK2850163 demonstrates high selectivity for IRE1α over a broad panel of kinases, establishing the target-specificity baseline for which the S-enantiomer serves as the matched negative control. In selectivity profiling, GSK2850163 showed minimal inhibition of Ron (IC50 = 4.4 μM) and FGFR1 (IC50 = 17 μM), corresponding to selectivity windows of 220-fold and 850-fold relative to IRE1α kinase activity, respectively . Furthermore, GSK2850163 exhibited no significant inhibition across a panel of 282 additional kinases when tested at 10 μM, as documented in Supplementary Table 1 of the primary publication [1]. This comprehensive selectivity dataset provides a validated reference for interpreting S-enantiomer control experiments.

Kinase selectivity Off-target profiling IRE1α Selectivity

Crystal Structure Validation: GSK2850163 Binding Mode Confirmed by X-Ray Crystallography at 2.46 Å Resolution

The binding mode of GSK2850163 (active R-enantiomer) to IRE1α has been experimentally validated through X-ray crystallography, providing atomic-level evidence for target engagement that informs the interpretation of S-enantiomer control experiments. The co-crystal structure of human phosphorylated IRE1α in complex with GSK2850163 has been deposited in the Protein Data Bank under accession code 4YZ9, with a resolution of 2.46 Å [1]. The structure reveals that GSK2850163 binds as a Type III kinase inhibitor, occupying a pocket adjacent to the hinge region and inducing a distinct inactive DFG-out conformation that allosterically modulates RNase activity [2]. In contrast, broad-spectrum kinase inhibitors like staurosporine exhibit different binding modes and lack the conformational specificity observed with GSK2850163, as documented in comparative structural analyses within the same publication [2].

Crystal structure Type III kinase inhibitor IRE1α PDB 4YZ9

Functional Cellular Validation: GSK2850163 Suppresses XBP1 Splicing in Multiple Myeloma Models

The active R-enantiomer GSK2850163 demonstrates functional IRE1α inhibition in cellular assays, establishing the phenotypic baseline against which S-enantiomer inactivity is validated. GSK2850163 at 8 μM inhibited endoplasmic reticulum (ER) stress-induced increases in XBP1 mRNA splicing across eight multiple myeloma cell lines . In Raw264.7 cells, treatment with 200 nM GSK2850163 for 6 hours effectively suppressed spliced XBP1 (XBP1s) levels induced by multiple myeloma-derived extracellular vesicles, as quantified by qRT-PCR analysis [1]. The S-enantiomer exhibits no such XBP1 splicing inhibition, confirming that the observed effects are stereospecific and IRE1α-dependent.

XBP1 splicing Multiple myeloma ER stress IRE1α

Chemical Purity Specifications: GSK2850163 (S enantiomer) ≥98% HPLC Purity with Stereochemical Authentication

GSK2850163 (S enantiomer) is supplied with ≥98% purity as determined by HPLC analysis, ensuring minimal contamination that could confound negative control interpretation . The compound's stereochemical identity is authenticated by its unique CAS number (2309519-81-9), distinct from the active R-enantiomer GSK2850163 (CAS 2121989-91-9), enabling unambiguous procurement and documentation . The molecular structure is defined as (5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide, with the S-configuration at the spirocyclic carbon (position 5) confirmed by stereospecific synthesis . In contrast, racemic mixtures or incompletely resolved enantiomer preparations introduce uncontrolled stereochemical variables that compromise experimental reproducibility.

Chemical purity Stereochemical purity Quality control Procurement

Validated Research Applications of GSK2850163 (S enantiomer) in IRE1α Pathway Studies


IRE1α Target Engagement Validation via Matched Enantiomer Control

Use GSK2850163 (S enantiomer) as the stereochemically matched negative control alongside the active R-enantiomer GSK2850163 (IC50: kinase 20 nM, RNase 200 nM) in cellular and biochemical assays to validate IRE1α target engagement. This matched-pair approach is essential for distinguishing on-target IRE1α inhibition from compound-specific off-target effects or cytotoxicity, as recommended by best practices in kinase inhibitor pharmacology [1]. The S-enantiomer shares identical physicochemical properties (molecular formula C24H29Cl2N3O, MW 446.41) with the R-enantiomer while lacking IRE1α inhibitory activity, providing the most rigorous control available for IRE1α target validation .

XBP1 Splicing and ER Stress Pathway Functional Studies

Employ GSK2850163 (S enantiomer) as the negative control in experiments measuring XBP1 mRNA splicing, IRE1α autophosphorylation, and downstream UPR signaling. The active R-enantiomer has been validated to inhibit ER stress-induced XBP1 splicing at 8 μM across multiple myeloma cell lines and at 200 nM in Raw264.7 cells [1]. The S-enantiomer provides the matched inactive comparator required to confirm that observed XBP1 splicing suppression is IRE1α-dependent rather than due to compound cytotoxicity or assay interference .

Kinase Selectivity Profiling and Off-Target Assessment

Utilize GSK2850163 (S enantiomer) to establish the baseline for off-target activity in kinase selectivity profiling. The active R-enantiomer demonstrates selectivity over Ron (IC50 = 4.4 μM, 220-fold) and FGFR1 (IC50 = 17 μM, 850-fold), with no significant inhibition across 282 kinases at 10 μM [1]. The S-enantiomer enables researchers to differentiate between IRE1α-mediated effects and any residual off-target activities of the chemical scaffold, providing critical validation for interpreting functional outcomes in cellular models .

Cancer Cell Viability and Chemosensitization Studies

Incorporate GSK2850163 (S enantiomer) as the stereochemical negative control in studies examining IRE1α inhibition in cancer models. Published studies demonstrate that GSK2850163 (active R-enantiomer) enhances tamoxifen sensitivity in tamoxifen-resistant breast cancer cells (MCF-7) and improves capecitabine efficacy in colon cancer models (Caco-2, HT-29) [1]. The S-enantiomer serves as the matched inactive control to confirm that chemosensitization effects are mediated specifically through IRE1α pathway inhibition rather than non-specific compound activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2850163 (S enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.